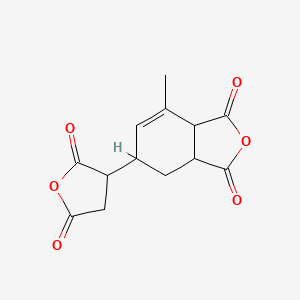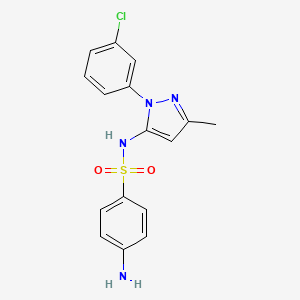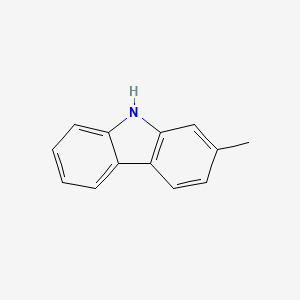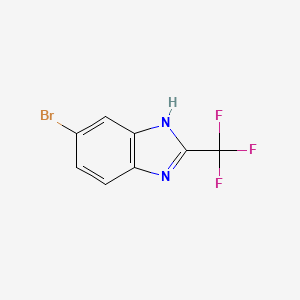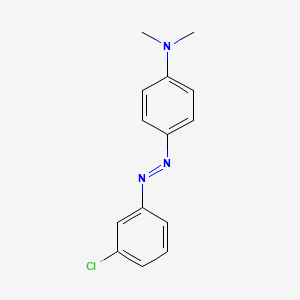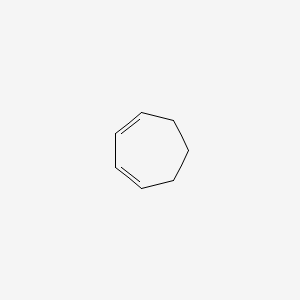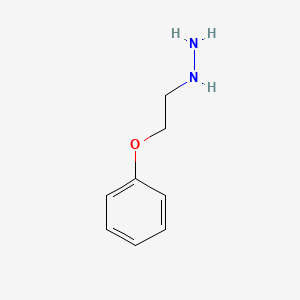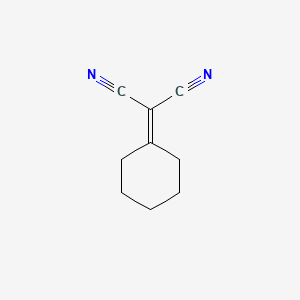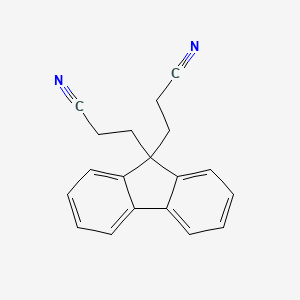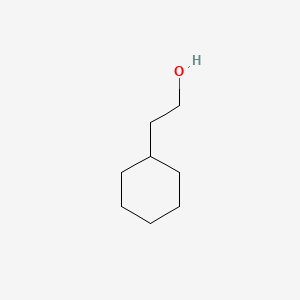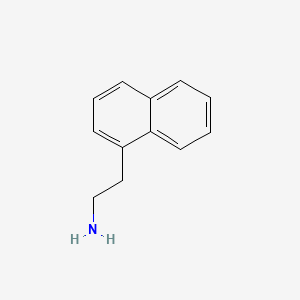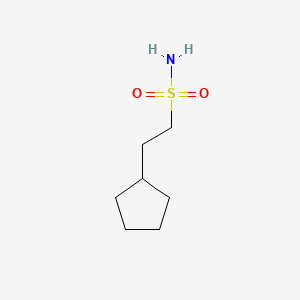
2-Cyclopentylethanesulfonamide
描述
2-Cyclopentylethanesulfonamide is a versatile chemical compound that finds extensive application in scientific research. Its unique properties enable its use as a catalyst, solvent, and pharmaceutical intermediate, making it an indispensable tool for various scientific studies.
准备方法
Synthetic Routes and Reaction Conditions: 2-Cyclopentylethanesulfonamide can be synthesized through various methods. One efficient strategy involves the NH4I-mediated amination of sodium sulfinates. This method provides a general and environmentally friendly access to sulfonamide compounds and tolerates a wide range of functional groups . Another approach involves the oxidative coupling of thiols and amines, which has emerged as a highly useful method for synthesizing structurally diverse sulfonamides in a single step .
Industrial Production Methods: Industrial production of cyclopentaneethanesulfonamide typically involves the reaction of sulfonyl chlorides with amines in the presence of a base such as pyridine to absorb the HCl generated . This method shows good substrate scope and provides a variety of sulfonamide products in reasonable to excellent yields.
化学反应分析
Types of Reactions: 2-Cyclopentylethanesulfonamide undergoes various types of reactions, including oxidation, reduction, and substitution. The sulfonamide group is relatively unreactive, but it can participate in acid-base reactions, deprotonation, and ortho-lithiation .
Common Reagents and Conditions: Common reagents used in reactions involving cyclopentaneethanesulfonamide include sodium sulfinates, thiols, and amines. Conditions often involve the use of bases such as pyridine or catalysts like iodine .
Major Products: The major products formed from these reactions are typically other sulfonamide derivatives, which can be used in various applications, including pharmaceuticals and agrochemicals .
科学研究应用
2-Cyclopentylethanesulfonamide is widely used in scientific research due to its unique properties. It serves as a catalyst, solvent, and pharmaceutical intermediate. In chemistry, it is used in the synthesis of various compounds. In biology and medicine, it is used in the development of drugs and as a research tool to study biological processes. In industry, it is used in the production of herbicides, pesticides, and other chemicals .
作用机制
2-Cyclopentylethanesulfonamide can be compared with other sulfonamide derivatives, such as sulfonimidates and sulfinamides. These compounds share similar structural features but differ in their reactivity and applications. For example, sulfonimidates are used as building blocks to access other sulfur (VI) compounds and as alkyl transfer reagents . Sulfinamides, on the other hand, are used in the synthesis of various pharmaceuticals and agrochemicals .
相似化合物的比较
- Sulfonimidates
- Sulfinamides
- Sulfonamides
2-Cyclopentylethanesulfonamide stands out due to its unique combination of properties, making it a valuable tool in various scientific and industrial applications.
属性
IUPAC Name |
2-cyclopentylethanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2S/c8-11(9,10)6-5-7-3-1-2-4-7/h7H,1-6H2,(H2,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLOOVUNPORBZON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CCS(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50170505 | |
| Record name | Cyclopentaneethanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50170505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17854-73-8 | |
| Record name | Cyclopentaneethanesulfonamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017854738 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclopentaneethanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50170505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

